Bis(4-nitrobenzyl) malonate Bis(4-nitrobenzyl) malonate
Brand Name: Vulcanchem
CAS No.: 67245-85-6
VCID: VC1970108
InChI: InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2
SMILES: C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C17H14N2O8
Molecular Weight: 374.3 g/mol

Bis(4-nitrobenzyl) malonate

CAS No.: 67245-85-6

Cat. No.: VC1970108

Molecular Formula: C17H14N2O8

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-nitrobenzyl) malonate - 67245-85-6

Specification

CAS No. 67245-85-6
Molecular Formula C17H14N2O8
Molecular Weight 374.3 g/mol
IUPAC Name bis[(4-nitrophenyl)methyl] propanedioate
Standard InChI InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2
Standard InChI Key RBVOYZBIDZCDBO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Bis(4-nitrobenzyl) malonate, also known as malonic acid bis(4-nitrobenzyl) ester, is a malonic acid derivative where both carboxylic acid groups are esterified with 4-nitrobenzyl alcohol. The compound features a central malonic acid structure flanked by two 4-nitrobenzyl groups, creating a symmetrical molecule with distinct chemical reactivity .

Basic Identification

The compound is identified by several key parameters as shown in Table 1:

ParameterInformation
CAS Number67245-85-6
Molecular FormulaC₁₇H₁₄N₂O₈
Molecular Weight374.3 g/mol
IUPAC Namebis[(4-nitrophenyl)methyl] propanedioate
Common SynonymsMalonic acid bis(4-nitrobenzyl) ester, Malonic acid bis(p-nitrobenzyl) ester, Bis(4-nitrobenzyl) malonate

Table 1: Identification parameters of Bis(4-nitrobenzyl) malonate

Structural Representation

The chemical structure of bis(4-nitrobenzyl) malonate features a central propanedioate (malonate) core with two 4-nitrobenzyl groups attached via ester linkages. Each benzyl group contains a nitro substituent at the para position, which contributes to the compound's unique chemical properties and reactivity.

Chemical Identifiers

For precise chemical identification, the following standardized descriptors are utilized:

Identifier TypeValue
InChIInChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2
SMILESC1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)N+[O-])N+[O-]
PubChem Compound ID313754

Table 2: Chemical identifiers for bis(4-nitrobenzyl) malonate

Physical and Chemical Properties

Bis(4-nitrobenzyl) malonate exhibits specific physical and chemical characteristics that influence its behavior in various chemical reactions and applications.

Chemical Properties

The chemical reactivity of bis(4-nitrobenzyl) malonate is primarily influenced by:

  • The central methylene group (-CH₂-) between the two carbonyl groups, which can participate in condensation and alkylation reactions

  • The nitro groups at the para positions of the benzyl components, which affect the electronic distribution within the molecule

  • The ester linkages, which can undergo hydrolysis under appropriate conditions

These structural features make the compound valuable in various organic synthesis pathways and as a potential intermediate in pharmaceutical research .

Synthesis Methods

Several methods exist for synthesizing bis(4-nitrobenzyl) malonate, typically involving the esterification of malonic acid with 4-nitrobenzyl alcohol or related reactions.

Direct Esterification

While the search results don't provide a specific synthesis method for bis(4-nitrobenzyl) malonate, a related compound's synthesis offers insights into potential pathways. For example, mono-4-nitrobenzyl malonate can be synthesized through enzymatic methods:

  • Combining p-nitrobenzyl alcohol with malonic acid in an appropriate solvent (e.g., tetrahydrofuran)

  • Using an enzyme catalyst such as Novozym435

  • Adding a drying agent (e.g., anhydrous CaCl₂ or MgSO₄)

  • Conducting the reaction at moderate temperatures (40-45°C) for 24-48 hours

The synthesis of bis(4-nitrobenzyl) malonate would likely involve similar reagents but with adjusted stoichiometry to enable esterification of both carboxylic acid groups.

Alternative Synthetic Pathway

Another potential synthetic route could involve the reaction of diethyl malonate with 4-nitrobenzyl bromide, as described for the related compound 2-(4-nitro-benzyl)-malonic acid diethyl ester:

  • Preparing a suspension of AOT (2% w/v) in water

  • Adding diethyl malonate followed by potassium carbonate

  • Adding 4-nitrobenzyl bromide and stirring at 60°C for 16 hours

  • Purifying through chromatography using ethyl acetate-hexane as an eluent

This method could potentially be modified to produce bis(4-nitrobenzyl) malonate by adjusting reaction conditions and reagent ratios.

Applications and Research Significance

Bis(4-nitrobenzyl) malonate has several applications in chemical research and organic synthesis.

Research Applications

The compound is primarily used for research purposes in synthetic organic chemistry, serving as:

  • A building block for more complex molecules

  • An intermediate in the synthesis of pharmaceutically relevant compounds

  • A model compound for studying esterification and hydrolysis reactions

  • A potential precursor in the development of bioactive compounds

GHS SymbolGHS07, GHS08
Signal WordWarning
Hazard StatementsH315, H319, H341
Precautionary StatementsP501, P202, P201, P264, P280, P302+P352, P308+P313, P337+P313, P305+P351+P338, P362+P364, P332+P313, P405

Table 3: GHS hazard classification for bis(4-nitrobenzyl) malonate

Hazard Interpretation

The hazard statements indicate that the compound:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H341: Suspected of causing genetic defects

These hazards necessitate proper handling procedures, including the use of appropriate personal protective equipment (PPE) and adherence to laboratory safety protocols .

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